molecular formula C15H30O2 B089707 Propyl dodecanoate CAS No. 3681-78-5

Propyl dodecanoate

Cat. No.: B089707
CAS No.: 3681-78-5
M. Wt: 242.4 g/mol
InChI Key: FTBUKOLPOATXGV-UHFFFAOYSA-N
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Description

Propyl dodecanoate, also known as propyl laurate, is an ester formed from dodecanoic acid (lauric acid) and propanol. It is a colorless to pale yellow liquid with a mild, pleasant odor. The molecular formula of this compound is C15H30O2, and it has a molecular weight of 242.40 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl dodecanoate can be synthesized through the esterification of dodecanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion. The general reaction is as follows:

Dodecanoic acid+PropanolAcid catalystPropyl dodecanoate+Water\text{Dodecanoic acid} + \text{Propanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Dodecanoic acid+PropanolAcid catalyst​Propyl dodecanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or stirred-tank reactors. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, which can be advantageous for producing high-purity esters .

Chemical Reactions Analysis

Types of Reactions

Propyl dodecanoate undergoes several types of chemical reactions, including hydrolysis, transesterification, and oxidation.

  • Hydrolysis: : In the presence of an acid or base, this compound can be hydrolyzed back to dodecanoic acid and propanol. Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) involves the use of a strong base such as sodium hydroxide.

    Propyl dodecanoate+WaterAcid/BaseDodecanoic acid+Propanol\text{this compound} + \text{Water} \xrightarrow{\text{Acid/Base}} \text{Dodecanoic acid} + \text{Propanol} Propyl dodecanoate+WaterAcid/Base​Dodecanoic acid+Propanol

  • Transesterification: : this compound can undergo transesterification reactions with other alcohols to form different esters. This reaction is catalyzed by acids, bases, or enzymes.

    Propyl dodecanoate+AlcoholCatalystNew ester+Propanol\text{this compound} + \text{Alcohol} \xrightarrow{\text{Catalyst}} \text{New ester} + \text{Propanol} Propyl dodecanoate+AlcoholCatalyst​New ester+Propanol

  • Oxidation: : Under oxidative conditions, this compound can be oxidized to form dodecanoic acid and other oxidation products.

Common Reagents and Conditions

    Acidic Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid.

    Basic Hydrolysis: Strong bases such as sodium hydroxide or potassium hydroxide.

    Transesterification: Acid catalysts (sulfuric acid), base catalysts (sodium methoxide), or enzymatic catalysts (lipases).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Dodecanoic acid and propanol.

    Transesterification: New esters and propanol.

    Oxidation: Dodecanoic acid and other oxidation products.

Scientific Research Applications

Propyl dodecanoate has various applications in scientific research, including:

Comparison with Similar Compounds

Propyl dodecanoate is similar to other fatty acid esters, such as:

    Methyl dodecanoate: An ester of dodecanoic acid and methanol. It has a lower molecular weight and different physical properties compared to this compound.

    Ethyl dodecanoate: An ester of dodecanoic acid and ethanol. It has similar properties but a slightly different odor profile.

    Butyl dodecanoate: An ester of dodecanoic acid and butanol. It has a higher molecular weight and different solubility characteristics.

Uniqueness

This compound is unique due to its specific combination of dodecanoic acid and propanol, which gives it distinct physical and chemical properties. Its pleasant odor and emollient properties make it particularly valuable in the fragrance and cosmetic industries .

Properties

IUPAC Name

propyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBUKOLPOATXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190286
Record name Propyl laurate
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Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3681-78-5
Record name Propyl laurate
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Record name Propyl laurate
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Record name Propyl laurate
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Record name Propyl laurate
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Synthesis routes and methods

Procedure details

Using the procedure of Example 15, 5 g of 4-hydroxy-2-(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide and 2.8 g of lauric acid were reacted to obtain 6 g of 1-(4-hydroxy-3-(2-thiazolylamino)-carbonyl]-8-(trifluoromethyl)-2-quinolinyl]-propyl dodecanoate melting at 158° C.
Name
4-hydroxy-2-(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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